N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide
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Overview
Description
N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. One common synthetic route involves the following steps:
Protection of Amino Groups: The amino groups are protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Formation of Amide Bond: The protected amino group is then reacted with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Deprotection: The protecting group is removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups, used in various chemical syntheses.
Vanillin acetate: Another compound with methoxy groups, used in flavoring and fragrance industries.
Uniqueness
N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its multiple methoxy groups and acetylamino group provide a versatile platform for further functionalization and exploration in various scientific fields.
Properties
Molecular Formula |
C22H28N2O7 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[2-(2-acetamidoethyl)-4,5-dimethoxyphenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H28N2O7/c1-13(25)23-8-7-14-9-17(27-2)18(28-3)12-16(14)24-22(26)15-10-19(29-4)21(31-6)20(11-15)30-5/h9-12H,7-8H2,1-6H3,(H,23,25)(H,24,26) |
InChI Key |
IIPPIEBWBIGXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)OC |
Origin of Product |
United States |
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